molecular formula C10H12BrNO3 B039120 Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate CAS No. 118537-23-8

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate

Cat. No. B039120
M. Wt: 274.11 g/mol
InChI Key: GGEOMIROLXVKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Brompheniramine, which is a histamine H1 antagonist used for the treatment of allergies.

Mechanism Of Action

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate acts as a histamine H1 antagonist by blocking the action of histamine, which is a chemical mediator involved in allergic reactions. This compound binds to the histamine H1 receptor and prevents the activation of downstream signaling pathways, thereby reducing the symptoms of allergies such as itching, sneezing, and runny nose.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate include the reduction of histamine-mediated allergic reactions. This compound also exhibits anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. In addition, Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has been shown to have neuroprotective effects, which can be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has several advantages for lab experiments, including its easy synthesis and availability. This compound is also stable and can be stored for extended periods without degradation. However, one limitation of this compound is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for the research and development of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the synthesis of analogs of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate with improved pharmacological properties. Additionally, further research is needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion:
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is a chemical compound with potential applications in various fields, including the development of novel drugs for the treatment of various diseases. This compound acts as a histamine H1 antagonist and exhibits anti-inflammatory and neuroprotective properties. Although this compound has several advantages for lab experiments, its potential toxicity should be considered. Future research should focus on the development of novel drugs and analogs of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate with improved pharmacological properties and safety.

Synthesis Methods

The synthesis of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate involves the reaction between 4-bromobenzhydryl bromide and 2-amino-1,3-propanediol in the presence of a base. The reaction results in the formation of the desired compound, which can be isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has various scientific research applications, including its use as a histamine H1 antagonist for the treatment of allergies. This compound has also been used in the development of novel drugs for the treatment of various diseases such as inflammation, cancer, and neurological disorders. In addition, Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has been used in the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEOMIROLXVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558789
Record name Methyl 4-bromo-beta-hydroxyphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate

CAS RN

118537-23-8
Record name Methyl 4-bromo-beta-hydroxyphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.